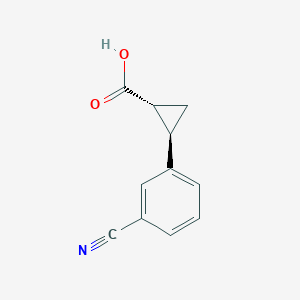

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid" is a cyclopropane derivative characterized by the presence of a 3-cyanophenyl group and a carboxylic acid moiety. Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to these molecules. The absolute configuration of similar cyclopropane derivatives has been established through various methods, including X-ray diffraction and chemical correlation techniques .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. For example, cyclopropane-1,1,2-tricarboxylic acid has been synthesized from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium . Similarly, deuterium-labeled cyclopropane carboxylic acids have been synthesized using appropriately deuterated precursors and ethyl isocyanoacetate in the presence of sodium hydride . These methods highlight the versatility of synthetic approaches to cyclopropane derivatives, which may be applicable to the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the cyclopropane ring's bond angles and lengths, which deviate from typical hydrocarbon structures due to ring strain. For instance, in the case of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid, the dihedral angles between the phenyl rings and the cyclopropane ring, as well as the bond lengths within the ring, have been meticulously determined . These structural details are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of chemical reactions, often facilitated by the ring strain. The synthesis of deuterium-labeled cyclopropane carboxylic acids involves reactions with ethyl isocyanoacetate, indicating the reactivity of the cyclopropane ring towards nucleophilic addition . Additionally, the ozonolysis of trans-2-phenylcyclopropanecarboxylic acid to yield cyclopropanedicarboxylic acid demonstrates the susceptibility of the cyclopropane ring to oxidative cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For example, the crystal structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid reveals hydrogen bonding patterns that could affect the compound's solubility and melting point . The thermal analysis of cyclopropane-1,1,2-tricarboxylic acid shows that it decomposes in a stepwise manner, which is important for understanding its stability and reactivity under various conditions . These properties are essential for the practical application and handling of cyclopropane derivatives.

Applications De Recherche Scientifique

Structural and Conformational Studies

Cyclopropane derivatives, including those similar to "(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid," have been extensively studied for their unique structural and conformational properties. For example, the structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have been determined using X-ray diffraction methods, highlighting the significance of the cyclopropane core in mediating steric interactions and conformations crucial for reactivity and biological activity (Korp, Bernal, & Fuchs, 1983).

Synthesis and Drug Development

Tailor-made α-amino acids derived from cyclopropane cores, such as (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA), are essential pharmacophoric units in a new generation of highly potent hepatitis C virus (HCV) NS3/4A protease inhibitors. The asymmetric synthesis of these units and their optical isomers is of high demand due to their potential in drug development, underscoring the importance of cyclopropane derivatives in creating novel therapeutics (Sato et al., 2016).

Material Science and Inclusion Compounds

The cyclopropane ring's ability to form inclusion compounds, as demonstrated by the crystalline inclusion complexes of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests, indicates its potential in material science. These studies reveal how cyclopropane derivatives can be used to create new materials with specific host-guest interactions, leading to applications in catalysis, separation technologies, and nanomaterials (Csöregh et al., 1992).

Biocatalysis and Enzymatic Synthesis

The biocatalytic asymmetric synthesis of cyclopropane derivatives, such as (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester, using newly isolated microorganisms like Sphingomonas aquatilis, showcases the utility of cyclopropane cores in developing green and sustainable chemical synthesis processes. These methods offer an environmentally friendly alternative to traditional chemical syntheses, highlighting the cyclopropane ring's adaptability in biocatalytic applications (Zhu et al., 2018).

Propriétés

IUPAC Name |

(1R,2R)-2-(3-cyanophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPNFLRZCVLACW-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)

![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)

![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)

![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)